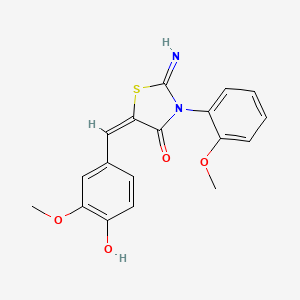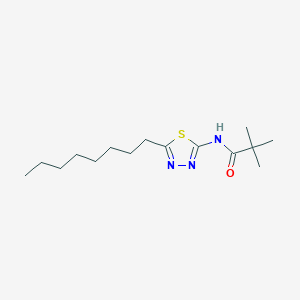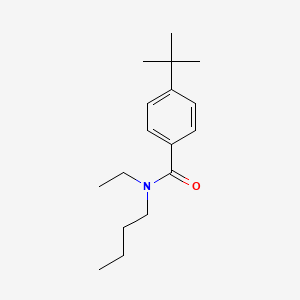
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves Knoevenagel condensation reactions and characterizations through spectroscopic methods such as FT-IR, NMR spectroscopy, and X-ray powder diffraction. These processes allow for the precise formation and structural elucidation of the compound (Rahmani et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is typically characterized by solid-state structures investigated through X-ray diffraction techniques and supported by density functional theory (DFT) analyses. These studies reveal triclinic space groups and detailed geometric parameters, providing insights into the compound's molecular configuration (Rahmani et al., 2017).
科学的研究の応用
Synthesis and Molecular Structure
The synthesis and molecular structure of derivatives similar to the specified compound have been a subject of study to understand their crystalline structure and properties. For instance, derivatives have been synthesized through reactions like the Knoevenagel condensation, and their structures characterized using X-ray diffraction, demonstrating non-planar geometries and intermolecular hydrogen bonding which could have implications for their reactivity and potential applications in materials science or as intermediates in organic synthesis (Benhalima et al., 2011).
Supramolecular Assembly
Thioxothiazolidinone derivatives exhibit interesting supramolecular assembly behaviors, driven by hydrogen bonding and π–hole interactions. These assemblies have been analyzed through experimental and theoretical methods, highlighting their potential in designing novel supramolecular materials with specific properties for applications in nanotechnology and molecular engineering (Andleeb et al., 2017).
Antimicrobial and Antitubercular Agents
Derivatives of the thiazolidinone class, including those similar to the specified compound, have shown promising antibacterial, antifungal, and antitubercular activities. These compounds have been evaluated against various strains of bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential as lead compounds for the development of new antimicrobial and antitubercular agents (Samadhiya et al., 2014).
Anticancer Activities
Some thiazolidinone derivatives have been synthesized and tested for their anticancer potentials, showing promising activity against certain cancer cell lines. This suggests their potential application in cancer research and therapy development. The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies further aid in understanding the molecular basis of their activity and optimizing their anticancer properties (Deep et al., 2016).
Material Science and Conductivity
Thiazolidinone derivatives have been investigated for their thermal properties and electrical conductivity, making them candidates for applications in material science. Their potential to form complexes with metals and undergo various chemical reactions opens avenues for the synthesis of new materials with specific electrical and thermal properties (Kaya et al., 2020).
特性
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c1-2-24-13-8-11(19(22)23)6-10(15(13)20)7-14-16(21)18(17(26)27-14)9-12-4-3-5-25-12/h3-8,20H,2,9H2,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRIEUPYVQVCJ-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)

![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)


![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4585479.png)

![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)